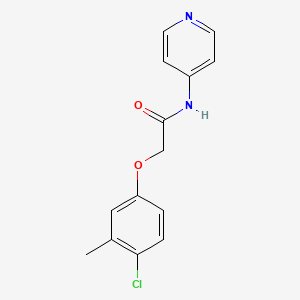![molecular formula C19H19FN4O B5821874 1-(2-fluorophenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5821874.png)
1-(2-fluorophenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluorophenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry.
作用機序
The exact mechanism of action of 1-(2-fluorophenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters such as serotonin, dopamine, and gamma-aminobutyric acid (GABA) in the brain. It has also been shown to interact with certain receptors such as the sigma-1 receptor and the 5-HT1A receptor.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters such as serotonin and dopamine in the brain, which are involved in the regulation of mood, emotion, and behavior. It has also been shown to decrease the levels of certain stress hormones such as cortisol, which are involved in the regulation of the stress response. Additionally, it has been shown to increase the levels of certain antioxidant enzymes such as superoxide dismutase, which are involved in the protection against oxidative stress.
実験室実験の利点と制限
1-(2-fluorophenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been extensively studied in various animal models, providing a wealth of data on its potential applications. However, there are also some limitations to its use in lab experiments. It has been shown to exhibit some toxicity at high doses, which may limit its use in certain experiments. Additionally, its exact mechanism of action is not fully understood, which may limit its use in certain studies.
将来の方向性
There are several future directions for the study of 1-(2-fluorophenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine. One potential direction is the further investigation of its potential use as a neuroprotective agent in various neurodegenerative diseases. Another potential direction is the further investigation of its potential use as a diagnostic tool for certain cancers. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential therapeutic targets.
合成法
The synthesis of 1-(2-fluorophenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine involves the reaction of 1-(2-fluorophenyl)piperazine with 3-phenyl-1,2,4-oxadiazole-5-carboxaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in a suitable solvent such as dimethylformamide or dimethyl sulfoxide at a suitable temperature and for a sufficient duration to allow the reaction to proceed to completion. The product is then purified by column chromatography or recrystallization to obtain a pure compound.
科学的研究の応用
1-(2-fluorophenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine has been extensively studied for its potential applications in medicinal chemistry, neuroscience, and biochemistry. It has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant-like effects in animal models. It has also been investigated for its potential use as a neuroprotective agent in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been studied for its potential use as a diagnostic tool for certain cancers due to its ability to selectively bind to certain receptors.
特性
IUPAC Name |
5-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O/c20-16-8-4-5-9-17(16)24-12-10-23(11-13-24)14-18-21-19(22-25-18)15-6-2-1-3-7-15/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVXDUNREJZHIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NO2)C3=CC=CC=C3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine](/img/structure/B5821791.png)



![N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-2-chlorobenzamide](/img/structure/B5821821.png)
![3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5821822.png)







